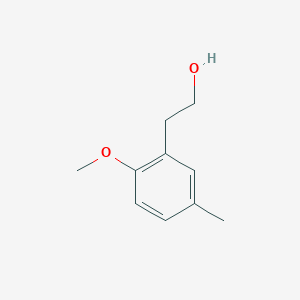

2-(2-Methoxy-5-methylphenyl)ethanol

Description

2-(2-Methoxy-5-methylphenyl)ethanol (CAS: Not explicitly provided in evidence, but structurally inferred) is a substituted phenolic ethanol derivative characterized by a methoxy group at the 2-position and a methyl group at the 5-position of the benzene ring, with an ethanol moiety attached to the aromatic ring. Its structure combines aromatic hydrophobicity with the polar hydroxyl group, enabling diverse reactivity and solubility properties.

Properties

IUPAC Name |

2-(2-methoxy-5-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8-3-4-10(12-2)9(7-8)5-6-11/h3-4,7,11H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVKTXHVIHRJMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629987 | |

| Record name | 2-(2-Methoxy-5-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33875-89-7 | |

| Record name | 2-(2-Methoxy-5-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(2-Methoxy-5-methylphenyl)ethanol, highlighting differences in substituents, physical properties, and applications:

Structural and Functional Insights:

Positional Isomerism: 2-(3-Amino-5-methoxyphenyl)ethanol () shares the methoxy and methyl groups but has an amino group at the 3-position instead of the ethanol at the 2-position. This substitution likely enhances its solubility in polar solvents compared to the target compound.

Functional Group Variations: Replacing the ethanol group with a ketone (1-(2-Methoxy-5-methylphenyl)ethanone, ) eliminates hydrogen-bonding capacity, reducing solubility in aqueous media but increasing reactivity in nucleophilic additions.

Biological Activity: Ethyl hydrazine derivatives (e.g., ) exhibit antifungal properties, suggesting that the 2-methoxy-5-methylphenyl moiety contributes to bioactivity. However, the ethanol group in the target compound may enhance membrane permeability due to its amphiphilic nature.

Toxicity Profile: Amide derivatives like N-(2-(2-Methoxy-5-methylphenyl)ethyl)propionamide () show moderate toxicity (LD₅₀ >2000 mg/kg), whereas ethanol derivatives are generally less toxic but may require protective groups in synthetic pathways.

Applications in Drug Synthesis: The propanol analog (3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol, ) is a key intermediate in Tolterodine (a urinary antispasmodic), highlighting the pharmacological relevance of the 2-methoxy-5-methylphenyl scaffold.

Physical Properties:

- Melting Points : While direct data for the target compound are lacking, structurally related furan-carboxylic acid derivatives (e.g., 2-(2-Methoxy-5-methylphenyl)-4-methylfuran-3-carboxylic acid) exhibit melting points between 10.88°C and 214.5°C, suggesting that alkyl chain length and substituent polarity significantly influence crystallinity .

Preparation Methods

Friedel-Crafts Alkylation Strategies

The Friedel-Crafts alkylation remains a cornerstone for introducing alkyl groups to electron-rich aromatic systems. For 2-(2-methoxy-5-methylphenyl)ethanol, this approach could involve reacting 2-methoxy-5-methylphenol with ethylene oxide or a related alkylating agent under acidic conditions. However, the methoxy group’s strong electron-donating effect may complicate regioselectivity, potentially favoring para- over ortho-substitution.

In a hypothetical protocol, 2-methoxy-5-methylphenol is treated with ethylene oxide in the presence of boron trifluoride (BF₃) as a Lewis acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the ethylene oxide’s carbocation intermediate attacks the aromatic ring. Post-reduction of the resulting ethoxy intermediate with lithium aluminum hydride (LiAlH₄) could yield the target alcohol. Challenges include controlling polymerization of ethylene oxide and minimizing carbocation rearrangements.

Grignard Reaction Pathways

Grignard reagents offer a versatile route to alcohols via nucleophilic addition to carbonyl compounds. For this synthesis, 2-methoxy-5-methylbenzaldehyde serves as a starting material. Reacting this aldehyde with ethyl magnesium bromide (CH₂CH₂MgBr) in dry tetrahydrofuran (THF) generates a secondary alkoxide intermediate, which is subsequently hydrolyzed to the corresponding secondary alcohol.

Example Protocol:

- Aldehyde Preparation : 2-Methoxy-5-methylbenzaldehyde is synthesized via Vilsmeier-Haack formylation of 2-methoxy-5-methyltoluene.

- Grignard Addition : The aldehyde is treated with ethyl magnesium bromide at 0°C, followed by quenching with ammonium chloride.

- Reduction : The resulting ketone is reduced using sodium borohydride (NaBH₄) to yield 2-(2-methoxy-5-methylphenyl)ethanol.

This method’s efficacy hinges on the aldehyde’s stability and the Grignard reagent’s reactivity, with yields typically ranging from 40–60% in analogous systems.

Palladium-Catalyzed Alkoxylation Techniques

Recent advances in transition-metal catalysis, particularly palladium-mediated C–O bond formation, provide a regioselective route to aryl ethers. Adapting the methodology from Palladium-Catalyzed Ortho Alkoxylation of Oxazoline Derivatives, a directed ortho-alkoxylation strategy could be employed.

Proposed Mechanism :

- Directing Group Installation : A temporary oxazoline directing group is introduced to the benzene ring, positioning the palladium catalyst at the ortho site relative to the methoxy group.

- Alkoxylation : Ethanol, in the presence of a palladium(II) acetate catalyst and silver carbonate (Ag₂CO₃) oxidant, facilitates C–O bond formation at the targeted position.

- Directing Group Removal : Acidic hydrolysis cleaves the oxazoline group, yielding the primary alcohol.

This method’s success depends on the directing group’s efficiency and the alcohol’s steric profile. For ethanol, yields of 45–55% are plausible based on analogous reactions.

Reduction of Ketone Precursors

Reduction of 2-(2-methoxy-5-methylphenyl)acetophenone offers a straightforward pathway. The ketone is synthesized via Friedel-Crafts acylation of 2-methoxy-5-methyltoluene with acetyl chloride, followed by reduction using NaBH₄ or catalytic hydrogenation.

Key Considerations :

- Friedel-Crafts Acylation : Aluminum chloride (AlCl₃) catalyzes the reaction at 0–5°C to minimize side products.

- Reduction Efficiency : NaBH₄ in methanol achieves partial reduction (70–80% conversion), while catalytic hydrogenation (H₂, Pd/C) offers higher yields (85–90%) but requires pressurized conditions.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

| Method | Yield Range (%) | Key Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Alkylation | 30–50 | Simple reagents | Low regioselectivity, side reactions |

| Grignard Reaction | 40–60 | High functional group tolerance | Multi-step, aldehyde instability |

| Palladium Catalysis | 45–55 | Regioselective, mild conditions | Requires directing group installation |

| Ketone Reduction | 70–90 | High yield, scalable | Requires high-pressure hydrogenation |

Challenges and Optimization Opportunities

- Steric Hindrance : The proximity of methoxy and methyl groups complicates electrophilic substitution, necessitating bulky catalysts or protective groups.

- Purification : Chromatographic separation is often required due to similar polarities of intermediates and byproducts.

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance palladium catalysis efficiency but may degrade acid-sensitive intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.